molecular formula C15H12BrN3OS B2875404 3-[(4-bromophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione CAS No. 381194-08-7

3-[(4-bromophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione

Cat. No.: B2875404
CAS No.: 381194-08-7
M. Wt: 362.25
InChI Key: FSTYDAWBWDPPTN-UHFFFAOYSA-N
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Description

The compound “3-[(4-bromophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The triazole ring is substituted with a phenyl group at the 4-position and a thione group at the 5-position. The 3-position of the triazole ring is substituted with a bromophenoxy group through a methylene bridge .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and triazole), a thione group (analogous to a ketone but with sulfur), and a bromophenoxy group. These functional groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The bromine atom in the bromophenoxy group could potentially be displaced in a nucleophilic substitution reaction. The thione group might also be reactive, similar to carbonyl groups in ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Corrosion Inhibition A study by Al-amiery et al. (2020) synthesized a structurally similar triazole-based compound and characterized it for its application as a corrosion inhibitor. The compound demonstrated significant efficiency in inhibiting the corrosion of mild steel in a corrosive environment. The adsorption of the compound on the metal surface was well-described by the Langmuir adsorption isotherm model, indicating its potential as a corrosion inhibitor (Al-amiery, Shaker, Kadhum, & Takriff, 2020).

Antimicrobial and Anti-inflammatory Activity Research on derivatives of 1,2,4-triazole has also explored their antimicrobial and anti-inflammatory properties. A study conducted by Al-Abdullah et al. (2014) synthesized N-substituted and S-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, testing them against a range of Gram-positive and Gram-negative bacteria as well as the pathogenic fungus Candida albicans. Some compounds displayed potent antibacterial activity and also showed good dose-dependent anti-inflammatory activity, suggesting their potential in developing new antimicrobial and anti-inflammatory agents (Al-Abdullah et al., 2014).

Antibacterial and Antifungal Activity Another study by Godhani et al. (2015) focused on synthesizing 1,2,4-triazole derivatives with potential antibacterial and antifungal activities. These derivatives were tested against selected gram-positive and gram-negative bacteria and fungal pathogens, with some compounds showing promising antibacterial and antifungal activities. This research indicates the potential use of 1,2,4-triazole derivatives in combating infectious diseases (Godhani, Jogel, Sanghani, & Mehta, 2015).

Mechanism of Action

Without specific context (such as the compound being part of a drug or a catalyst), it’s challenging to predict the exact mechanism of action. If this compound is part of a pharmaceutical drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Future Directions

The future research directions for this compound would depend on its intended application. If it’s being studied for use in pharmaceuticals, future research could involve investigating its biological activity, optimizing its synthesis, and conducting preclinical and clinical trials .

Properties

IUPAC Name

3-[(4-bromophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3OS/c16-11-6-8-13(9-7-11)20-10-14-17-18-15(21)19(14)12-4-2-1-3-5-12/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTYDAWBWDPPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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